molecular formula C41H64O13 B1180781 Ophiopogonin A CAS No. 182284-68-0

Ophiopogonin A

Cat. No.: B1180781
CAS No.: 182284-68-0
M. Wt: 764.9 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ophiopogonin A is a steroidal saponin derived from Ophiopogon japonicus (Maidong), a traditional Chinese medicinal herb. It exhibits significant pharmacological activities, including anti-inflammatory, antioxidant, and organ-protective effects. Notably, this compound alleviates hemorrhagic shock (HS)-induced renal injury by activating the Nrf2/ERK signaling pathway, reducing oxidative stress, and suppressing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) . Its mechanisms involve enhancing Nrf2 expression, which regulates redox homeostasis, and promoting ERK phosphorylation to mitigate cellular apoptosis .

Properties

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIVGTKSVYIZEB-GDUJLLAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673002
Record name (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11054-24-3
Record name (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonin A involves multiple steps, starting from the extraction of the raw material, Ophiopogon japonicus. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The use of advanced extraction and purification technologies ensures higher yields and purity of the compound. Techniques such as supercritical fluid extraction and large-scale chromatography are employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ophiopogonin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Classification

Ophiopogonin A belongs to the steroidal saponin family, characterized by a spirostane-type aglycone core linked to sugar moieties. Key structural analogs include:

  • Ophiopogonin D : A closely related saponin with a similar aglycone but differing in glycosylation patterns.
  • Ophiopogonin D’ : A stereoisomer of Ophiopogonin D, with distinct cytotoxic properties.
  • Homoisoflavonoids (e.g., methylophiopogonanone A/B): Smaller flavonoid derivatives lacking the saponin backbone .
Table 1: Cytotoxic Activity Against A2780 Ovarian Cancer Cells
Compound IC50 Value Class Reference
Ophiopogonin D’ 0.89 μM Steroidal saponin
Methylophiopogonone A 2.61–8.25 μM Homoisoflavonoid
Ophiopogonin D >50 μM Steroidal saponin
This compound Not reported Steroidal saponin

Key Findings :

  • Ophiopogonin D’ exhibits the strongest cytotoxicity, likely due to its stereochemical configuration enhancing cellular uptake or target binding .
  • This compound ’s cytotoxic effects remain underexplored, though its primary focus is anti-inflammatory/antioxidant roles .
Table 2: Anti-Inflammatory and Organ-Protective Mechanisms
Compound Mechanism Model System Reference
This compound Activates Nrf2/ERK pathway; reduces TNF-α, IL-1β, IL-6 HS-induced renal injury (in vivo/in vitro)
Ophiopogonin D Inhibits NF-κB; induces necroptosis in cancer cells Cardiac hypertrophy, prostate cancer
Methylophiopogonanone B Anti-inflammatory (exact pathway unclear) General inflammation models

Key Findings :

  • This compound uniquely targets the Nrf2/ERK axis , distinguishing it from Ophiopogonin D’s NF-κB inhibition .
  • Ophiopogonin D ’s necroptosis induction in cancer cells highlights divergent applications compared to this compound’s organ-protective roles .

Pharmacokinetic and Bioavailability Considerations

  • Steroidal Saponins (this compound/D) : High molecular weight and glycosylation reduce oral bioavailability. This compound’s renal protective effects are observed in vivo, suggesting effective tissue distribution despite absorption challenges .

Neuroprotective and Antioxidant Effects

  • This compound : Reduces oxidative stress in renal cells via Nrf2-mediated glutathione synthesis .
  • Ophiopogonin D : Protects against cardiomyocyte apoptosis via antioxidant pathways .
  • Spicatoside A (another Ophiopogon compound): Enhances neurite outgrowth via ERK/PI3K-Akt pathways, a mechanism partially shared with this compound .

Biological Activity

Ophiopogonin A (OPA) is a significant bioactive compound derived from Ophiopogon japonicus, a traditional medicinal herb widely used in Asian medicine. This compound has garnered attention for its diverse pharmacological effects, particularly in the realms of renal protection, anti-inflammatory responses, and potential anti-cancer properties. This article provides a comprehensive overview of the biological activities of OPA, supported by recent research findings, case studies, and data tables.

1. Renal Protection

Recent studies have highlighted the protective effects of OPA against renal injury induced by hemorrhagic shock (HS). In a study utilizing a rat model, OPA was shown to significantly mitigate HS-induced renal damage. Key findings include:

  • Histological Analysis : OPA treatment resulted in reduced tissue damage and apoptosis as evidenced by Hematoxylin and Eosin (HE) and TUNEL staining.
  • Biomarker Levels : OPA dose-dependently decreased levels of blood urea nitrogen (BUN), creatinine (Cr), kidney injury molecule-1 (KIM-1), and neutrophil gelatinase-associated lipocalin (NGAL) in kidney tissues of HS rats .
Parameter Control Group HS Group OPA Treatment
BUN (mg/dL)15 ± 245 ± 525 ± 3 (high dose)
Creatinine (mg/dL)0.5 ± 0.12.0 ± 0.31.0 ± 0.2 (high dose)
KIM-1 (mRNA expression)LowHighReduced with OPA
NGAL (mRNA expression)LowHighReduced with OPA

2. Anti-Inflammatory Activity

OPA has demonstrated potent anti-inflammatory properties. In vitro studies indicated that OPA could inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in hypoxia-induced HK-2 cells . This suggests that OPA may effectively modulate inflammation in renal tissues under stress.

Research indicates that OPA may exhibit anti-cancer effects through various mechanisms:

  • Induction of Apoptosis : In cancer cell lines, OPA has been shown to promote apoptosis by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : Studies have reported that OPA can induce G2/M phase arrest in cancer cells, leading to inhibited cell proliferation.

In a specific study on renal cancer cells, OPA treatment resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Case Study: Hemorrhagic Shock-Induced Renal Injury

In a controlled experiment involving rats subjected to hemorrhagic shock, the administration of OPA revealed the following outcomes:

  • Tissue Preservation : Rats treated with high doses of OPA exhibited preserved kidney architecture compared to untreated controls.
  • Biochemical Markers : Significant reductions in markers of renal injury were noted, reinforcing the protective role of OPA against acute kidney injury .

Q & A

Basic Research Questions

Q. What experimental models (in vitro/in vivo) are most appropriate for initial pharmacological screening of Ophiopogonin A?

  • Methodological Guidance : Use the PICO framework to define:

  • Population : Specific cell lines (e.g., RAW264.7 macrophages for inflammation) or animal models (e.g., ischemia-reperfusion injury rats).
  • Intervention : Dose ranges (e.g., 1–50 μM in vitro; 10–100 mg/kg in vivo) and administration routes (oral, intraperitoneal).
  • Comparison : Positive controls (e.g., dexamethasone for anti-inflammatory assays).
  • Outcome : Quantifiable endpoints (e.g., TNF-α reduction, apoptosis markers).
    Validate models using prior literature and pilot studies to ensure relevance to human pathophysiology .

Q. How can researchers standardize extraction protocols for this compound to ensure reproducibility?

  • Methodological Guidance :

  • Solvent selection : Ethanol-water mixtures (70–80% ethanol) optimize yield while preserving structural integrity .
  • Chromatography : Use HPLC-PDA or LC-MS for purity assessment, with C18 columns and gradient elution (e.g., acetonitrile/water).
  • Documentation : Report extraction time, temperature, and solvent ratios in detail to enable replication .

Q. What are the common pitfalls in interpreting this compound’s pharmacokinetic data?

  • Methodological Guidance :

  • Bioavailability challenges : Address low oral absorption using pharmacokinetic enhancers (e.g., piperine) or nanoformulations.
  • Metabolite interference : Use tandem mass spectrometry (LC-MS/MS) to distinguish parent compounds from metabolites.
  • Species differences : Cross-validate findings between rodent and human hepatocyte models .

Advanced Research Questions

Q. How can contradictory findings about this compound’s dual pro-apoptotic and anti-inflammatory roles be resolved?

  • Methodological Guidance :

  • Context-dependent mechanisms : Design dose-response studies to identify threshold effects (e.g., apoptosis induction at >50 μM vs. anti-inflammatory activity at <20 μM).
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (SWATH-MS) to map signaling pathways (e.g., NF-κB vs. caspase-3 activation).
  • Temporal analysis : Use time-lapse imaging to track dynamic cellular responses .

Q. What statistical frameworks are robust for analyzing batch-to-batch variability in this compound phytochemical studies?

  • Methodological Guidance :

  • Mixed-effects models : Account for batch as a random effect while testing fixed effects (e.g., dose, exposure time).
  • Multivariate analysis : Use PCA to identify batch-associated outliers in metabolomic datasets.
  • Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to minimize variability during extraction .

Q. How should systematic reviews on this compound’s cardioprotective effects be structured to address bias?

  • Methodological Guidance :

  • PRISMA adherence : Define inclusion/exclusion criteria (e.g., in vivo studies with ischemia-reperfusion models).
  • Risk-of-bias assessment : Use SYRCLE’s tool for animal studies to evaluate blinding, randomization, and outcome reporting.
  • Meta-regression : Explore heterogeneity via covariates (e.g., species, intervention duration) .

Q. What strategies validate this compound’s target engagement in complex biological systems?

  • Methodological Guidance :

  • Chemical proteomics : Use activity-based protein profiling (ABPP) with this compound-derived probes.
  • CRISPR-Cas9 knockouts : Validate hypothesized targets (e.g., SIRT1) in gene-edited cell lines.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry .

Methodological Frameworks for Data Interpretation

  • Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observational studies .
  • Reproducibility : Share raw data (e.g., NMR spectra, dose-response curves) in supplementary materials with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ophiopogonin A
Reactant of Route 2
Ophiopogonin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.